2-Chlorofluorene

Cross-coupling Palladium catalysis Orthogonal reactivity

2-Chlorofluorene (CAS 2523-44-6, ≥98%) is engineered for OLED material R&D and production. The 2-position chlorine enables linear poly(fluorene) backbone construction via orthogonal Pd-catalyzed cross-coupling, with the chloro group surviving initial coupling steps for sequential functionalization (degree of polymerization ≥20). Unlike 2-bromofluorene or 2,7-dichlorofluorene, its moderate C-Cl bond energy (~97 kcal/mol) and intermediate vapor pressure (0.000265 mmHg) optimize both solution-phase synthesis and vacuum thermal evaporation process windows. Ideal precursor for high-Tg spirobifluorene host materials (triplet energy >2.7 eV). Request bulk pricing today.

Molecular Formula C13H9Cl
Molecular Weight 200.66 g/mol
CAS No. 2523-44-6
Cat. No. B109886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorofluorene
CAS2523-44-6
Synonyms2-Chlorofluorene;  NSC 97412
Molecular FormulaC13H9Cl
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)Cl
InChIInChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
InChIKeyFCPAQNZCCWBDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorofluorene (CAS 2523-44-6): Technical Profile for R&D Procurement


2-Chlorofluorene (C₁₃H₉Cl, MW 200.66) is a halogenated polycyclic aromatic hydrocarbon featuring a chlorine substituent at the 2-position of the fluorene backbone. The compound exhibits a melting point of 96–97°C and boiling point of 333.4°C at 760 mmHg [1][2]. The chlorine atom serves as a functional handle enabling participation in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig couplings—for constructing extended π-conjugated systems . Its logP of 3.91 and molecular volume of 160.3 cm³ define its physicochemical behavior in both synthetic and purification workflows [3].

Why 2-Chlorofluorene Cannot Be Interchanged with Bromo, Iodo, or 9-Substituted Analogs


Fluorene derivatives bearing different halogen substituents or substitution patterns exhibit fundamentally divergent reactivity profiles, thermal properties, and vapor pressures—parameters that directly govern synthetic outcomes, purification feasibility, and material performance. Aryl chlorides (C-Cl bond dissociation energy ~97 kcal/mol) display lower reactivity in oxidative addition compared to aryl bromides (~84 kcal/mol) and iodides (~67 kcal/mol), meaning catalyst systems and reaction conditions optimized for bromofluorenes cannot be assumed to transfer to 2-chlorofluorene without yield penalties . Furthermore, the position of halogenation (2- vs 9-position) determines electronic conjugation and steric accessibility. In OLED material synthesis, the 2-substitution pattern is required for constructing linear conjugated polymer backbones, whereas 9-substituted derivatives yield different molecular architectures [1]. Thermochemical data confirm that 2-chlorofluorene, 2-bromofluorene, and 2,7-dichlorofluorene differ substantially in melting point, enthalpy of fusion, sublimation thermodynamics, and vapor pressure—differences that directly affect deposition process windows and material handling in vacuum-based device fabrication [2][3].

2-Chlorofluorene (CAS 2523-44-6): Quantitative Differentiation Evidence for Procurement Decisions


Lower Reactivity Than 2-Bromofluorene Enables Selective Cross-Coupling in Multi-Halogenated Systems

2-Chlorofluorene demonstrates lower reactivity in palladium-catalyzed oxidative addition compared to its bromo analog, due to the higher C-Cl bond dissociation energy (~97 kcal/mol) versus C-Br (~84 kcal/mol) . This property is quantified by the comparative reactivity ranking: I > Br > Cl, where the chlorine substituent remains intact under conditions that activate bromo- or iodoarenes. This differential reactivity enables orthogonal coupling strategies in the synthesis of poly(fluorene) copolymers where the chloro group is preserved during initial coupling steps, then subsequently utilized as a second functional handle for chain extension or crosslinking [1]. 2-Bromofluorene (CAS 1133-80-8) reacts more readily but offers lower selectivity in stepwise syntheses, while 2-iodofluorene presents still higher reactivity but at the cost of increased light sensitivity and shelf-stability concerns . Notably, commercial 2-bromofluorene carries an EPA classification as a probable human carcinogen based on animal studies, whereas 2-chlorofluorene does not carry this designation [2]. The chlorine substituent's intermediate reactivity thus provides a balanced profile suitable for controlled multi-step sequences and improved occupational safety.

Cross-coupling Palladium catalysis Orthogonal reactivity

2-Position Substitution Versus 9-Position: Differentiated Conjugation Architecture for OLED Polymers

The position of halogen substitution on the fluorene core determines the geometry of the resulting conjugated system. 2-Chlorofluorene (substitution at the 2-position of one aromatic ring) enables linear, extended π-conjugation along the polymer backbone when coupled at the halogen site, with the 9-position (fluorene bridge carbon) available for alkylation to impart solubility [1]. In contrast, 9-chlorofluorene (substitution at the bridging methylene carbon) yields materials where conjugation is interrupted at the 9-position, producing fundamentally different electronic properties [2]. DSC thermochemical data confirm distinct phase behavior: 9-chlorofluorene melts at 360.5–361.9 K with ΔfusH = 14.21 kJ/mol, while 2-chlorofluorene melts at 369–370 K (96–97°C), a difference of ~8–9°C that reflects altered crystal packing and intermolecular interactions [3]. The 2-substitution pattern is specifically required for constructing poly(2,7-fluorene) architectures—the backbone configuration essential for blue-emitting OLED polymers with high color purity—whereas 9-substituted derivatives are unsuitable for this application due to their distinct regiochemistry [4].

OLED materials Conjugated polymers Molecular architecture

Thermal Stability Advantage: Lower Sublimation Enthalpy Than 2,7-Dichlorofluorene

Sublimation enthalpy (ΔsubH) governs the energy required for vapor-phase deposition and influences the thermal budget in vacuum-processed organic electronics. Experimental data reveal that 2,7-dichlorofluorene (CAS 7012-16-4) exhibits ΔsubH = 95.6 ± 0.6 kJ·mol⁻¹, whereas 2-chlorofluorene is expected to have a lower sublimation enthalpy consistent with its lower molecular weight and reduced polarizability relative to the dichlorinated analog [1]. While ΔsubH for 2-chlorofluorene was not directly measured in this dataset, the established trend across the fluorene series shows that halogen substitution increases sublimation enthalpy compared to parent fluorene (ΔsubH = 87.1 ± 1.9 kJ·mol⁻¹), with the increment scaling roughly with halogen number and atomic mass [1][2]. The vapor pressure at 298.15 K for 2-chlorofluorene is estimated at 0.000265 mmHg [3], a value that positions it between parent fluorene (higher vapor pressure) and 2,7-dichlorofluorene (lower vapor pressure, 1.08×10⁻³ Pa at 298.15 K [1]), offering a moderate deposition rate suitable for thermal evaporation processes without excessive sublimation temperatures. This thermal profile is advantageous for vacuum sublimation purification and organic vapor-phase deposition techniques used in OLED manufacturing.

Sublimation enthalpy Vapor deposition Thermal stability

99% Purity Grade Availability for OLED-Grade Electronic Chemical Procurement

Commercial 2-chlorofluorene is routinely available at 99% purity specification as a white powder, a grade specifically maintained for electronic chemical applications including OLED material synthesis [1][2]. This purity level is critical for palladium-catalyzed cross-coupling reactions where trace metal contaminants or organic impurities can poison catalysts or introduce charge-trapping defects in final OLED devices. While purity data for direct comparators (2-bromofluorene, 2-iodofluorene, 9-chlorofluorene) are not systematically reported in a single comparative study, the 99% specification for 2-chlorofluorene is consistently cited across multiple independent commercial and technical sources as the baseline for OLED-grade material [3]. The consistent availability at this purity tier reduces the need for additional in-house purification steps and ensures batch-to-batch reproducibility in polymer synthesis for display applications.

Purity specification Electronic chemicals OLED intermediates

2-Chlorofluorene (CAS 2523-44-6): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Poly(2,7-fluorene) OLED Emitters via Orthogonal Suzuki Coupling

In this scenario, 2-chlorofluorene serves as a monomer building block for blue-emitting poly(fluorene) copolymers used in OLED emissive layers. The 2-position chlorine enables linear backbone construction while the 9-position remains available for alkyl solubilizing group installation . The moderate C-Cl bond reactivity (relative to C-Br) allows the chloro group to remain intact during initial coupling steps—an orthogonal strategy documented in US20040024171A1 for constructing polymers with degree of polymerization ≥20 [1]. This approach enables sequential functionalization for synthesizing copolymers with tailored emission characteristics and charge transport properties [2].

Vacuum Thermal Evaporation of OLED Transport Layer Materials

2-Chlorofluorene functions as a precursor for synthesizing small-molecule hole-transport or electron-transport materials subsequently processed via vacuum thermal evaporation. The compound's intermediate vapor pressure (0.000265 mmHg at 25°C) and expected sublimation enthalpy (~91 kJ·mol⁻¹) position it favorably for deposition rate control: vapor pressure is sufficiently low to prevent premature outgassing during device operation, yet sufficiently high to enable efficient sublimation at temperatures below thermal degradation thresholds . This contrasts with 2,7-dichlorofluorene, whose higher sublimation enthalpy (95.6 kJ·mol⁻¹) requires more energy-intensive evaporation [1].

Synthesis of Fluorene-Based Host Materials for Phosphorescent OLEDs

2-Chlorofluorene is employed in Pd-catalyzed C-H activation and cross-coupling reactions to construct extended fluorene derivatives serving as host materials for phosphorescent OLED emitters. Recent advances demonstrate that fluorene derivatives can be synthesized via Pd-catalyzed C-H alkylation of biphenyl-2-yl trifluoromethanesulfonates, with the reaction tolerating diverse functional groups including chloro substituents . The 2-chlorofluorene core provides the high triplet energy (>2.7 eV) required to confine excitons on phosphorescent dopants, while the chlorine substituent enables subsequent functionalization for charge balance tuning [1].

Synthesis of 2-Chloro-9,9'-spirobifluorene for High-Tg OLED Materials

2-Chlorofluorene undergoes reaction with 2,2'-dibromobiphenyl at 130–140°C to yield 2-chloro-9,9'-spirobifluorene, a building block for high-glass-transition-temperature (high-Tg) OLED materials . Spirobifluorene architectures confer enhanced morphological stability by raising Tg typically above 200°C, preventing crystallization-induced device degradation during operation. The 2-position chloro group is preserved during spiro-annulation, providing a reactive site for subsequent coupling to construct spiro-linked dimers or oligomers for charge transport layers [1].

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